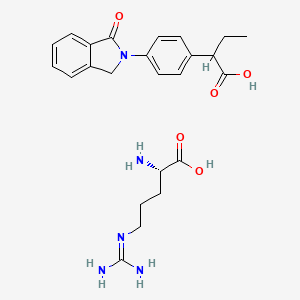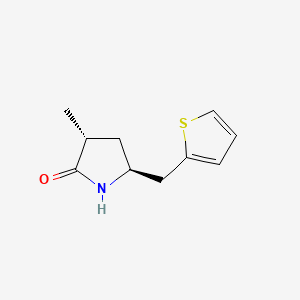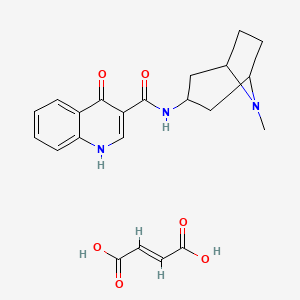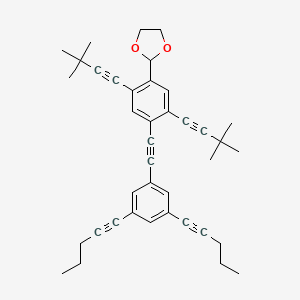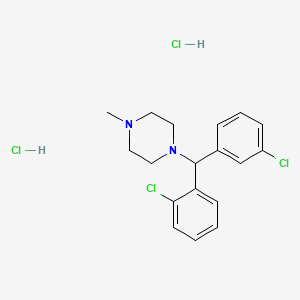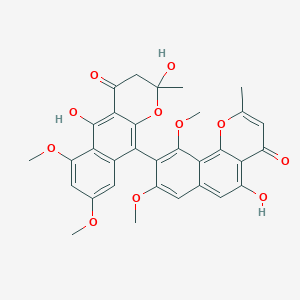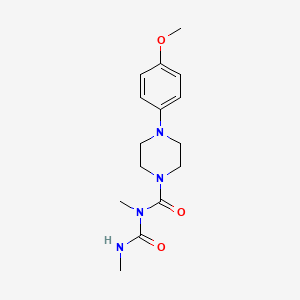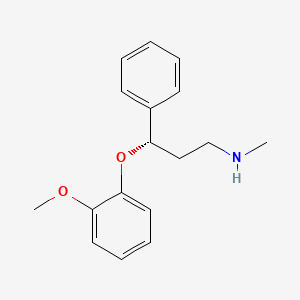
1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride is a chemical compound with the molecular formula C16H25NO·HCl. It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of a phenyl group and an isobutyl group attached to the piperidine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride typically involves the reaction of piperidine with alpha-isobutyl-alpha-phenylpropanol under acidic conditions to form the hydrochloride salt. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for the continuous production of the compound with high purity and yield. The reaction conditions are optimized to ensure the maximum conversion of reactants to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Piperidinepropanol: A related compound with similar chemical properties but lacking the isobutyl and phenyl groups.
Alpha-isobutyl-alpha-phenylpropanol: Another related compound that shares the isobutyl and phenyl groups but lacks the piperidine ring.
Uniqueness
1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride is unique due to the combination of the piperidine ring, isobutyl group, and phenyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.
Propriétés
Numéro CAS |
857191-34-5 |
|---|---|
Formule moléculaire |
C18H30ClNO |
Poids moléculaire |
311.9 g/mol |
Nom IUPAC |
5-methyl-3-phenyl-1-piperidin-1-ylhexan-3-ol;hydrochloride |
InChI |
InChI=1S/C18H29NO.ClH/c1-16(2)15-18(20,17-9-5-3-6-10-17)11-14-19-12-7-4-8-13-19;/h3,5-6,9-10,16,20H,4,7-8,11-15H2,1-2H3;1H |
Clé InChI |
JPIFCVUSUPNAIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCN1CCCCC1)(C2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


